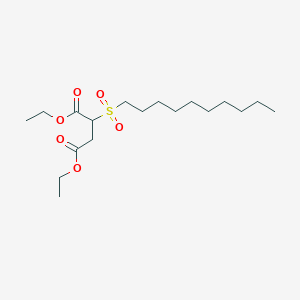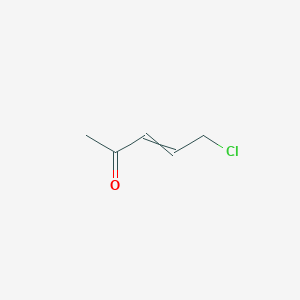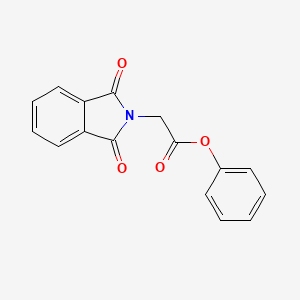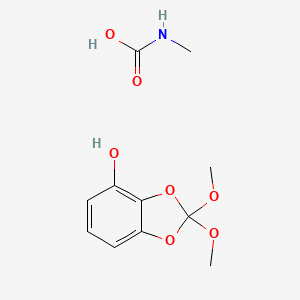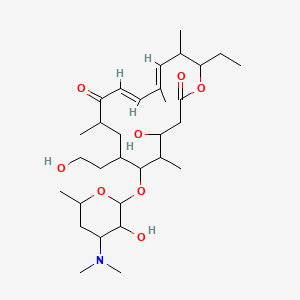
Juvenimicin B1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Juvenimicin B1 is a 16-membered macrolide antibiotic produced by the actinomycete strain Micromonospora chalcea.
准备方法
Synthetic Routes and Reaction Conditions: Juvenimicin B1 is typically synthesized through a chemoenzymatic approach that combines synthetic and enzymatic transformations. The biosynthesis involves the use of polyketide synthases (PKS), which are large and multifunctional enzymatic assemblies.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora chalcea in a controlled environment. The production can be stimulated by the addition of ferrous sulfate and magnesium sulfate to the fermentation medium .
化学反应分析
Types of Reactions: Juvenimicin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups within the macrolide structure.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products: The major products formed from the reactions of this compound include various derivatives that retain the core macrolide structure but exhibit different biological activities. These derivatives are often explored for their potential therapeutic applications .
科学研究应用
Juvenimicin B1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the biosynthesis of macrolides. In biology and medicine, this compound is investigated for its antibacterial properties and potential use in treating infections caused by antibiotic-resistant bacteria. In industry, it is explored for its potential use in the development of new antibiotics and other therapeutic agents .
作用机制
The mechanism of action of juvenimicin B1 involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the translation of essential proteins. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, which is crucial for protein synthesis .
相似化合物的比较
Similar Compounds: Similar compounds to juvenimicin B1 include other 16-membered macrolide antibiotics such as rosamicin, mycinamicin II, and izenamicin. These compounds share a similar macrolide structure and exhibit comparable antibacterial activities .
Uniqueness: What sets this compound apart from other similar compounds is its unique biosynthetic pathway and the specific functional groups attached to its macrolide core. These structural differences contribute to its distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
58947-83-4 |
|---|---|
分子式 |
C31H53NO8 |
分子量 |
567.8 g/mol |
IUPAC 名称 |
(11E,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-7-(2-hydroxyethyl)-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C31H53NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,14,19-24,26-27,29-31,33,35,37H,9,12-13,15-17H2,1-8H3/b11-10+,18-14+ |
InChI 键 |
KOARRXOZPWLCJM-NJESZQPCSA-N |
手性 SMILES |
CCC1C(/C=C(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CCO)C)\C)C |
规范 SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CCO)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


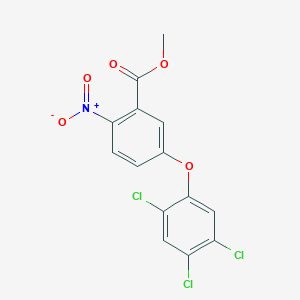
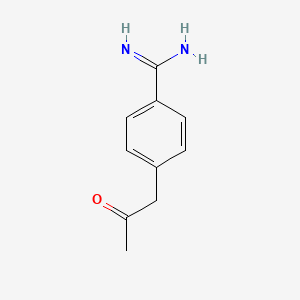
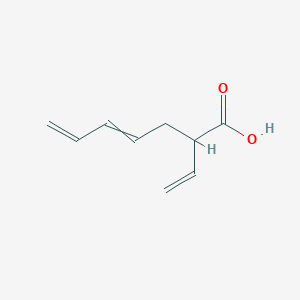
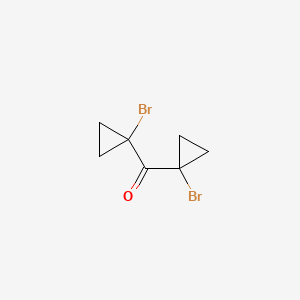
![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)

![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)
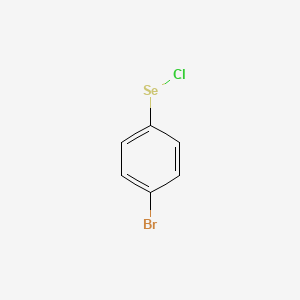
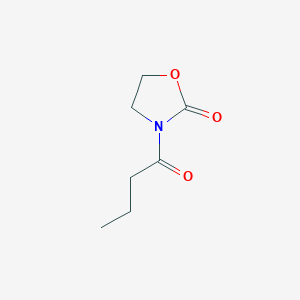
![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)
